Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride
Description
Properties
IUPAC Name |
methyl N-[(4-aminocyclohexyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-9(12)11-6-7-2-4-8(10)5-3-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFDSBULKPCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, 4-aminocyclohexylmethanol, is reacted with methyl chloroformate in the presence of a base such as triethylamine. This reaction forms the methyl carbamate intermediate.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of Methyl N-[(4-aminocyclohexyl)methyl]carbamate.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and safety of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield nitroso derivatives, while reduction with sodium borohydride can produce the corresponding amine.
Scientific Research Applications
Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride is a chemical compound with applications in pharmaceutical development, chemical research, and industrial processes due to its unique molecular structure and properties. It has a molecular formula of C₁₂H₂₃ClN₂O₂ and a molecular weight of approximately 264.79 g/mol. The compound consists of a carbamate functional group attached to a cyclohexyl ring with an amino substituent and is typically used as a hydrochloride salt to increase its water solubility.
Scientific Research Applications
This compound is used in various scientific fields, demonstrating its versatility as a research tool.
Chemistry
- It serves as a building block in the synthesis of complex molecules.
- It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a crucial intermediate in synthesizing various derivatives.
Biology
- It is studied for its potential effects on cellular processes and its use as a tool in biochemical assays.
- The compound can interact with specific molecular targets, such as enzymes, inhibiting their activity by forming covalent bonds with the active site.
Medicine
- It has potential therapeutic applications, especially in developing new drugs.
- Interaction studies are essential to understand its interactions with biological systems, clarifying its role in pharmacodynamics and pharmacokinetics.
Industry
- It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Chemical Reactions
This compound can undergo several chemical reactions, which are crucial for its modification and application in synthetic organic chemistry.
- Oxidation: The amino group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form nitroso or nitro derivatives.
- Reduction: The carbamate group can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
- Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group, using nucleophiles like amines or thiols under mild conditions.
The products of these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism by which Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- The target compound’s carbamate group distinguishes it from acetamide () and ester analogs (). Carbamates are generally more hydrolytically stable than esters but less than amides .
- Hydrochloride salts are common across analogs to improve aqueous solubility, critical for pharmaceutical formulations .
Physicochemical Properties
- Molecular Weight : The target compound’s inferred molecular weight (~220–250 g/mol) is lower than 16a (: 488 g/mol) but higher than ’s acetamide derivative (218.7 g/mol).
Biological Activity
Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈ClN₂O₂
- Molecular Weight : Approximately 264.79 g/mol
- Structure : The compound features a carbamate functional group attached to a cyclohexyl ring with an amino substituent, typically encountered as a hydrochloride salt which enhances solubility in water.
This compound exerts its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of specific enzymes, inhibiting their activity. This mechanism is similar to other carbamate-based inhibitors used in pharmacology.
- Cellular Interaction : Research indicates that this compound may interact with various cellular processes, potentially influencing signaling pathways and cellular metabolism.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Cytotoxic Effects : Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .
- Enzymatic Activity Modulation : It has been shown to modulate the activity of various enzymes, including cholinesterases and cytochrome P450 enzymes, which are critical for drug metabolism .
Case Studies and Experimental Data
- In Vitro Studies : In a study measuring the inhibitory effects on CDK9/cyclin T1, this compound showed significant inhibition at concentrations as low as 10 μM, indicating its potential as a therapeutic agent targeting cell cycle regulation .
- Toxicity Profiling : Toxicity assessments conducted on various compounds indicated that this compound had a relatively low toxicity profile compared to other tested compounds, making it a safer candidate for further development .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | C₁₂H₂₄N₂O₂ | 0.98 |
| tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | C₁₂H₂₄N₂O₂ | 0.93 |
| tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | C₁₂H₂₄N₂O₂ | 0.93 |
This table illustrates that while there are several structurally similar compounds, this compound may exhibit distinct biological activities due to its specific structural orientation and functional groups.
Q & A
Q. Basic Research Focus
- HPLC-PDA/MS : Quantify purity (>95%) and detect impurities (e.g., unreacted amine or methyl chloroformate byproducts) using C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : Confirm regiochemistry via 1H NMR (e.g., cyclohexyl CH2 resonance at δ 2.8–3.2 ppm) and carbamate carbonyl at δ 155–160 ppm in 13C NMR .
- X-ray Crystallography : Resolve absolute stereochemistry (if applicable) using SHELX programs, which are widely validated for small-molecule refinement .
How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
Q. Advanced Research Focus
- pH-Dependent Degradation : Carbamates hydrolyze under acidic conditions. Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to identify degradation pathways .
- Salt Form Selection : Hydrochloride salts generally improve crystallinity and shelf-life. Compare with alternative counterions (e.g., mesylate) using thermal gravimetric analysis (TGA) to assess hygroscopicity .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent aggregation, as applied to peptide-carbamate conjugates .
What computational strategies are effective for predicting target engagement and off-target risks?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinases or GPCRs) to map the 4-aminocyclohexyl group’s role in hydrophobic pocket binding, as modeled for pyrazolopyrimidine analogs .
- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability (logP ~2.5 optimal) and cytochrome P450 interactions, critical for avoiding metabolic liabilities .
How should researchers design experiments to evaluate the compound’s potential as a prodrug?
Q. Advanced Research Focus
- Enzyme-Mediated Activation : Incubate with esterases or amidases (e.g., porcine liver esterase) and monitor release of 4-aminocyclohexylmethylamine via LC-MS/MS .
- Pharmacokinetic Profiling : Measure plasma concentrations of the intact carbamate and its amine metabolite in rodent models, using methods validated for methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride .
What strategies mitigate cytotoxicity in non-target cell lines during preclinical testing?
Q. Advanced Research Focus
- Selectivity Screening : Compare IC50 values across panels of cancer vs. normal cell lines (e.g., HEK293) to identify structure-dependent toxicity. For example, tert-butyl carbamate derivatives show reduced off-target effects compared to methyl esters .
- Prodrug Modifications : Introduce cleavable linkers (e.g., peptide substrates) to limit activation to target tissues, as explored in spirocyclic carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
